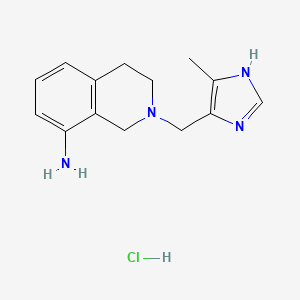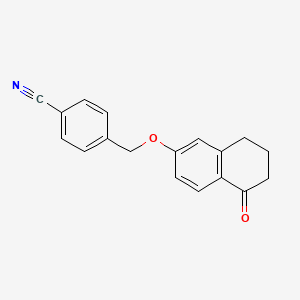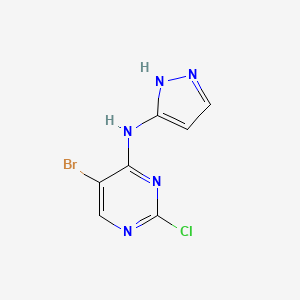
4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Allyloxy)-2-phenyl-4H-chromen-4-one:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allyloxy)-2-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxyacetophenone and benzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, such as sodium hydroxide, to form 2-phenyl-4H-chromen-4-one.
Allylation: The intermediate 2-phenyl-4H-chromen-4-one is then subjected to allylation using allyl bromide in the presence of a base like potassium carbonate to introduce the allyloxy group at the 7-position.
Industrial Production Methods: Industrial production of 7-(Allyloxy)-2-phenyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction of the chromenone ring can yield dihydro derivatives.
Substitution: The phenyl and allyloxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromenones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Antimicrobial Activity: Some derivatives of chromenones exhibit antimicrobial properties, making them potential candidates for drug development.
Antioxidant Properties: The compound and its derivatives may possess antioxidant properties, useful in preventing oxidative stress-related diseases.
Industry:
Dye and Pigment Production: Chromenone derivatives are used in the production of dyes and pigments due to their vibrant colors.
Fluorescent Probes: The compound can be used in the development of fluorescent probes for biological imaging and diagnostic applications.
Wirkmechanismus
The mechanism of action of 7-(Allyloxy)-2-phenyl-4H-chromen-4-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-2-phenyl-4H-chromen-4-one: Lacks the allyloxy group but shares the chromenone core structure.
7-Methoxy-2-phenyl-4H-chromen-4-one: Contains a methoxy group instead of an allyloxy group.
Uniqueness:
- The presence of the allyloxy group at the 7-position imparts unique chemical reactivity and potential biological activity compared to its analogs.
- The combination of the phenyl and allyloxy groups enhances its versatility in synthetic applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
65679-28-9 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2-phenyl-7-prop-2-enoxychromen-4-one |
InChI |
InChI=1S/C18H14O3/c1-2-10-20-14-8-9-15-16(19)12-17(21-18(15)11-14)13-6-4-3-5-7-13/h2-9,11-12H,1,10H2 |
InChI-Schlüssel |
ANMSUCJCBYNJBT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B11847845.png)
![5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11847846.png)
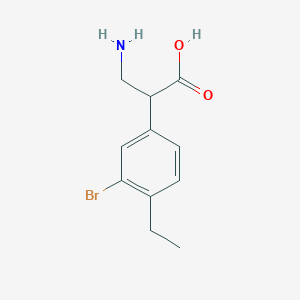
![9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11847855.png)
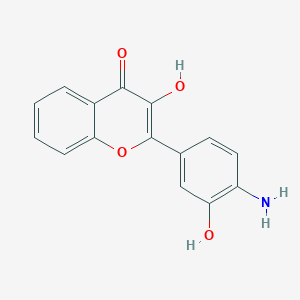



![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)
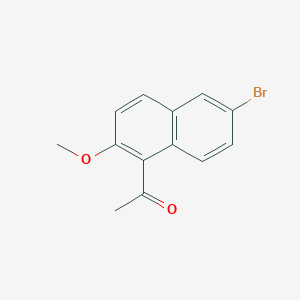
![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)
